molecular formula C9H6F3NO B7966982 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one

Cat. No.: B7966982
M. Wt: 201.14 g/mol
InChI Key: QFXYYKXVFLMOEC-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a cyclopenta[B]pyridine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyridine derivatives using reagents such as Togni Reagent I . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one is unique due to its combination of the trifluoromethyl group and the cyclopenta[B]pyridine ring system. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-4-1-5-6(13-8)2-3-7(5)14/h1,4H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYYKXVFLMOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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